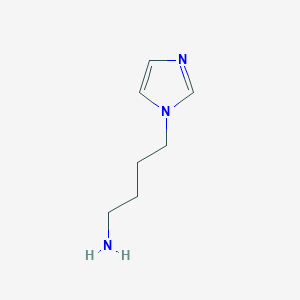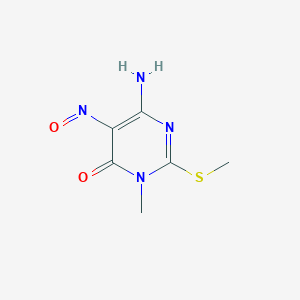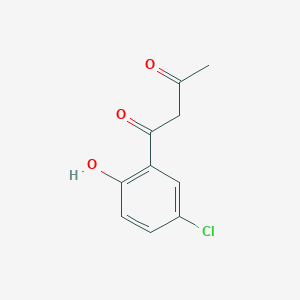
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene
Overview
Description
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene: is a chemical compound with the molecular formula C8H2F5NO2 and a molecular weight of 239.10 g/mol It is characterized by the presence of five fluorine atoms attached to a benzene ring and a nitro group attached to an ethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene typically involves the reaction of pentafluorobenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to form the desired nitrostyrene compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding nitrobenzene derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amine derivatives.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as hydroxide ions, amines, under basic conditions.
Major Products:
Oxidation: Nitrobenzene derivatives.
Reduction: Amine derivatives.
Substitution: Substituted nitrostyrene compounds with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Chemistry: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is used in chemical synthesis studies due to its unique reactivity and ability to undergo various chemical transformations .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features suggest potential use in drug discovery and development, particularly in designing molecules with specific electronic properties.
Industry: The compound has been used to construct organic electronic devices, such as field-effect transistors and solar cells, due to the strong electron-accepting nature of the nitro group. It may also find applications in nanotechnology and advanced materials research.
Mechanism of Action
The mechanism by which trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene exerts its effects is primarily related to its electron-accepting properties. The nitro group acts as a strong electron acceptor, facilitating various chemical reactions and interactions with other molecules. This property is crucial in applications such as organic electronics, where the compound can modulate electronic properties and enhance device performance.
Comparison with Similar Compounds
trans-2,3,4,5,6-Pentafluorostyrene: Lacks the nitro group, making it less electron-accepting.
trans-beta-Nitrostyrene: Lacks the fluorine atoms, resulting in different reactivity and electronic properties.
trans-1,4-Diphenyl-2-butene-1,4-dione: Different functional groups and reactivity.
Uniqueness: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is unique due to the combination of five fluorine atoms and a nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring strong electron acceptors and specific chemical transformations .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBACRWAXVCTNR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420991 | |
| Record name | ST51006781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207605-39-8 | |
| Record name | ST51006781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















